![molecular formula C15H8F6O2 B3336658 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone CAS No. 34367-37-8](/img/structure/B3336658.png)
4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone
Overview
Description
4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone, commonly known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a white crystalline powder that is soluble in most organic solvents and has a high melting point. This compound is widely used in various research fields, including organic chemistry, material science, and biochemistry.
Mechanism of Action
The mechanism of action of TFB is not fully understood, but it is believed to involve the interaction of TFB with biomolecules such as proteins and nucleic acids. TFB has a strong electron-withdrawing group, which makes it highly reactive towards nucleophiles such as amino acids and nucleotides. TFB can also form covalent bonds with proteins and nucleic acids, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of ion channels. TFB has also been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
TFB has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to form covalent bonds with biomolecules. However, TFB also has some limitations, including its high cost, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for the research on TFB, including the development of new synthesis methods for TFB and its derivatives, the exploration of its potential as a photosensitizer for photodynamic therapy, and the investigation of its interactions with biomolecules at the molecular level. TFB also has potential applications in the development of new materials, such as liquid crystals and polymers.
Scientific Research Applications
TFB has been widely used in various scientific research fields, including organic chemistry, material science, and biochemistry. In organic chemistry, TFB is used as a building block for the synthesis of various organic compounds. TFB is also used as a starting material for the synthesis of liquid crystals, which have important applications in electronic devices. In biochemistry, TFB is used as a fluorescent probe for the detection of proteins and nucleic acids. TFB is also used as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer.
properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)23-15(19,20)21/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYIEORVOEKNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187939 | |
Record name | 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone | |
CAS RN |
34367-37-8 | |
Record name | [4-(Trifluoromethoxy)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34367-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)-4'-(trifluoromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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